(2S,3S,11bS)-Dihydrotetrabenazine
Descripción general
Descripción
(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol is a member of isoquinolines.
Aplicaciones Científicas De Investigación
Inhibidores de la DPP-IV
El compuesto se ha utilizado en el diseño, síntesis y estudios de relación estructura-actividad (SAR) de una clase de inhibidores de la DPP-IV {svg_1}. Estos inhibidores se basan en aminobenzo[a]quinolizinas con sustituyentes no aromáticos en el bolsillo de especificidad S1 {svg_2}. Un representante de esta clase, la carmegliptina (8p), se eligió para el desarrollo clínico {svg_3}.
Tratamiento de la diabetes tipo 2
El compuesto ha mostrado potencial en el tratamiento de la diabetes tipo 2 {svg_4}. Los datos de eficacia temprana en modelos animales de diabetes tipo 2 son prometedores {svg_5}.
Estudios estructurales
El compuesto se ha utilizado en estudios estructurales de la DPP-IV humana {svg_6}. Se ha determinado la estructura de rayos X del compuesto en complejo con la enzima {svg_7}.
Descubrimiento de fármacos
El compuesto es una herramienta valiosa en el descubrimiento de fármacos, particularmente en el desarrollo de nuevos tratamientos para trastornos metabólicos {svg_8}.
Interés biológico
El compuesto es de interés biológico y está incluido en la base de datos de Entidades Químicas de Interés Biológico (ChEBI) {svg_9}. Se clasifica como una isoquinolina {svg_10}.
Farmacocinética
Es probable que las propiedades farmacocinéticas del compuesto, incluida su absorción, distribución, metabolismo y excreción, sean de interés en el desarrollo de fármacos {svg_11}.
Mecanismo De Acción
Target of Action
The primary target of (2S,3S,11bS)-Dihydrotetrabenazine is Dipeptidyl Peptidase-4 (DPP-IV) . DPP-IV is an enzyme responsible for the degradation of incretin hormones, which are involved in the regulation of glucose metabolism .
Mode of Action
This compound acts as a DPP-IV inhibitor . By inhibiting DPP-IV, it prevents the degradation of incretin hormones, thereby increasing their concentration in the body . This leads to enhanced insulin secretion and decreased glucagon release, resulting in better control of blood glucose levels .
Biochemical Pathways
The compound affects the incretin pathway . Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to food intake. They stimulate insulin secretion from pancreatic beta cells. By inhibiting DPP-IV, this compound increases the levels of these hormones, enhancing the insulin response and reducing blood glucose levels .
Result of Action
The molecular effect of this compound is the inhibition of DPP-IV . This leads to increased levels of incretin hormones, which in turn stimulate insulin secretion and inhibit glucagon release . The cellular effect is the regulation of blood glucose levels , which could potentially be beneficial in conditions such as type 2 diabetes .
Propiedades
IUPAC Name |
(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLWGNDNRARGE-XIRDDKMYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164104-49-8, 171598-74-6 | |
Record name | (-)-alpha-Dihydrotetrabenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164104498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (-)-.ALPHA.-DIHYDROTETRABENAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB8VJ0T3SK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The provided research paper focuses on the synthesis of specific dihydrotetrabenazine isomers. Can you explain the significance of stereochemistry in the context of this compound's pharmacological activity?
A1: Stereochemistry plays a crucial role in the pharmacological activity of dihydrotetrabenazine and its isomers. Dihydrotetrabenazine exists as different stereoisomers due to the presence of multiple chiral centers in its structure. These isomers, despite having the same molecular formula and connectivity, can exhibit distinct biological activities due to their different three-dimensional arrangements. The research paper [] highlights a method for selectively synthesizing (2R,3R,11bR)-dihydrotetrabenazine and (2S,3S,11bS)-dihydrotetrabenazine. This selective synthesis is important because the pharmacological target of dihydrotetrabenazine, typically a biological macromolecule, interacts with the drug in a stereospecific manner. Therefore, different stereoisomers can exhibit different binding affinities, potencies, and even off-target effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.